molecular formula C19H13Cl2NO4S B3588560 [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate

[4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate

Cat. No.: B3588560
M. Wt: 422.3 g/mol
InChI Key: WXTJIFPJDTZUTC-UHFFFAOYSA-N
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Description

[4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate is a chemical compound known for its unique structure and properties It is composed of a benzoate group attached to a 2,6-dichlorophenyl ring, which is further substituted with a benzenesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate typically involves the reaction of 2,6-dichlorophenol with benzenesulfonyl chloride to form the intermediate 2,6-dichlorophenyl benzenesulfonate. This intermediate is then reacted with benzoic acid or its derivatives under specific conditions to yield the final product. The reaction conditions often include the use of a base such as pyridine or triethylamine to facilitate the reaction and control the pH.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

[4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro positions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted benzoates, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its anti-inflammatory and antimicrobial activities, making it a potential candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate involves its interaction with specific molecular targets. The benzenesulfonamido group can form hydrogen bonds and other interactions with enzymes and proteins, inhibiting their activity. The 2,6-dichlorophenyl group enhances the compound’s binding affinity and specificity, making it effective in targeting particular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(phenylsulfonamido)benzoate
  • 4-(Benzenesulfonamido)benzoic acid
  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

Compared to similar compounds, [4-(Benzenesulfonamido)-2,6-dichlorophenyl] benzoate is unique due to its specific substitution pattern, which enhances its reactivity and binding properties. The presence of both the benzenesulfonamido and 2,6-dichlorophenyl groups provides a distinct combination of chemical and biological activities, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(benzenesulfonamido)-2,6-dichlorophenyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO4S/c20-16-11-14(22-27(24,25)15-9-5-2-6-10-15)12-17(21)18(16)26-19(23)13-7-3-1-4-8-13/h1-12,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXTJIFPJDTZUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)NS(=O)(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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